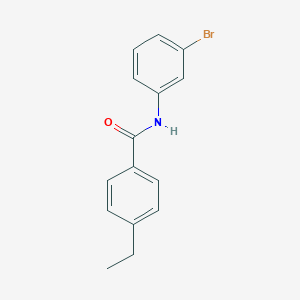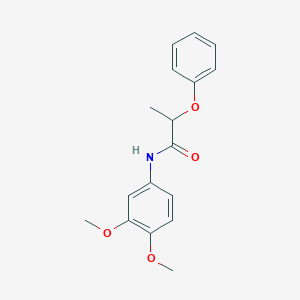
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide, also known as DOPA, is a chemical compound that has gained significant attention in the scientific community due to its various potential applications. It is a white crystalline solid that belongs to the class of amides. DOPA has been found to exhibit a broad range of biological activities, making it an attractive candidate for research in several fields.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has also been found to affect the expression of several genes involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been found to exhibit antipyretic and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide in lab experiments is its broad range of biological activities. This makes it an attractive candidate for research in several fields. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide is relatively easy to synthesize, and its activity can be easily measured using various assays. However, one of the limitations of using N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide in lab experiments is its potential toxicity. N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been found to exhibit cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide. One potential area of research is the development of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide-based anticancer agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide and its potential applications in the treatment of inflammatory diseases. Furthermore, the potential toxicity of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide needs to be further investigated to determine its safety for use in humans.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide involves the reaction of 3,4-dimethoxybenzylamine with 2-phenoxypropionyl chloride in the presence of a base such as triethylamine. The reaction occurs under mild conditions and yields N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. Additionally, N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide has been identified as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
N-(3,4-dimethoxyphenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C17H19NO4/c1-12(22-14-7-5-4-6-8-14)17(19)18-13-9-10-15(20-2)16(11-13)21-3/h4-12H,1-3H3,(H,18,19) |
InChI-Schlüssel |
KLHCFKUWMSEZBG-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




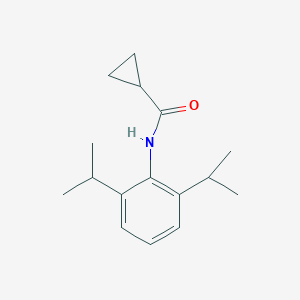
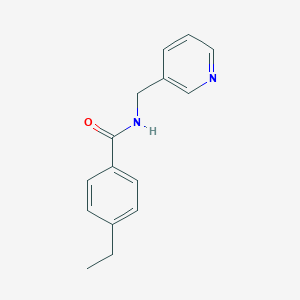
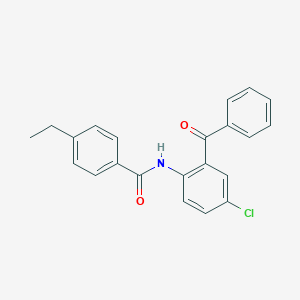
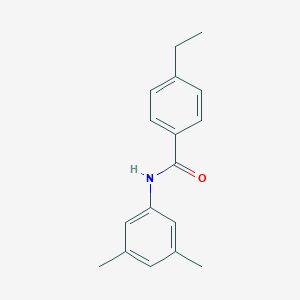
![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)
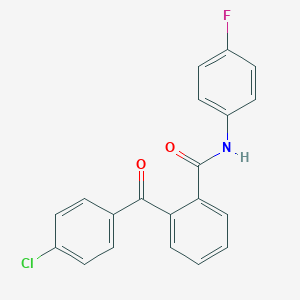

![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)
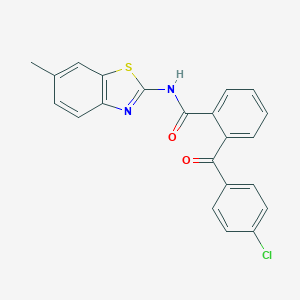
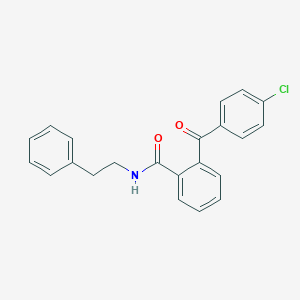

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)
